Dermaseptin DA4
Description
Host Defense Peptides: Foundational Concepts and Biological Relevance
Host Defense Peptides (HDPs), also known as antimicrobial peptides (AMPs), are a fundamental component of the innate immune system, representing an ancient and evolutionarily conserved defense mechanism found in virtually all forms of life. scirp.orgubc.ca These peptides are typically small, consisting of 12 to 50 amino acids, and are characterized by their cationic nature (an excess of positively charged residues like lysine (B10760008) and arginine) and a significant proportion of hydrophobic residues. ubc.ca This amphipathic quality is central to their primary function.
The biological relevance of HDPs is vast. They serve as a rapid, first-line of defense against a wide spectrum of pathogens, including bacteria, fungi, and viruses. nih.govnih.gov Their primary mechanism of action often involves the electrostatic attraction to and subsequent disruption of the negatively charged microbial cell membranes, leading to permeabilization and cell death. scirp.orgresearchgate.net Beyond this direct antimicrobial activity, many HDPs possess immunomodulatory functions, influencing processes such as inflammation, wound healing, and chemotaxis (the recruitment of immune cells to a site of infection). nih.govmdpi.com This dual capability has led to their more comprehensive designation as Host Defense Peptides. nih.gov
The Dermaseptin (B158304) Peptide Family: Origin, Classification, and Broad Characteristics
The Dermaseptin superfamily is a prominent family of HDPs isolated from the skin secretions of tree frogs belonging to the Hylidae family, particularly those of the Phyllomedusinae subfamily (genera Agalychnis, Pachymedusa, and Phyllomedusa). researchgate.netnih.govresearchgate.net The first dermaseptin was identified in 1991 from the frog Phyllomedusa sauvagii. nih.gov
Dermaseptins are biosynthesized as precursor proteins (preproforms) which have a remarkably conserved signal sequence, but the resulting mature peptides are diverse. researchgate.net This divergence gives rise to several subfamilies of cationic peptides that are structurally distinct but functionally related. researchgate.net Generally, dermaseptins are linear, cationic peptides composed of 24-34 amino acids. researchgate.net A key characteristic is their propensity to adopt an amphipathic α-helical structure, particularly upon interacting with the hydrophobic environment of a microbial membrane. nih.govacs.org This structure is crucial for their broad-spectrum microbicidal activity, which is potent against Gram-positive and Gram-negative bacteria, yeasts, and protozoa, while typically showing low hemolytic activity against mammalian red blood cells. researchgate.netresearchgate.net
Identification and Unique Attributes of Dermaseptin DA4 within the Superfamily
This compound (also referred to as DRS-DA4) was isolated and purified from the skin secretions of the Mexican leaf frog, Pachymedusa dacnicolor. nih.govresearchgate.net Its identification was notably based on its chemotactic properties—its ability to attract immune cells—rather than solely on its direct microbicidal effects. researchgate.netnih.gov
Mass spectrometry and amino acid sequence analysis revealed its primary structure as GMWSKIKNAGKAAKAAAKAAGKAALGAVSEAM. nih.govresearchgate.net While sharing high sequence homology with other dermaseptins like Dermaseptin S4 and Dermaseptin B2, this compound exhibits several unique and distinguishing attributes. nih.govresearchgate.net
A key distinction is its selective bactericidal activity. Extensive testing has shown that the antibacterial effects of this compound are exclusively directed against Gram-negative bacteria, such as Escherichia coli. nih.govresearchgate.net It does not demonstrate the broader spectrum of activity seen in relatives like Dermaseptin B2, which is active against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Furthermore, this compound is a potent chemoattractant for human leukocytes, including neutrophils and monocytes, a function not observed in the closely related Dermaseptin B2. nih.govresearchgate.net Another unique structural feature is that, unlike most dermaseptins, DA4 does not form a structured α-helix in the presence of zwitterionic lipids, which are characteristic of eukaryotic cell membranes, contributing to its lack of hemolytic activity. nih.govresearchgate.net
Research Findings on this compound
The following table summarizes key experimental findings regarding the biological activities of this compound.
| Property | Observation | Reference |
| Origin | Isolated from the skin of the Mexican frog, Pachymedusa dacnicolor. | nih.govresearchgate.net |
| Primary Structure | GMWSKIKNAGKAAKAAAKAAGKAALGAVSEAM | nih.govresearchgate.net |
| Bactericidal Activity | Selectively active against Gram-negative bacteria (e.g., E. coli). | nih.govresearchgate.net |
| Hemolytic Activity | Devoid of hemolytic activity. | nih.govresearchgate.net |
| Chemotactic Activity | Potent chemoattractant for human leukocytes (neutrophils and monocytes). | nih.govresearchgate.net |
| Structural Behavior | Does not adopt a structured form in the presence of zwitterionic lipids. | nih.govresearchgate.net |
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GMWSKIKNAGKAAKAAAKAAGKAALGAVSEAM |
Origin of Product |
United States |
Molecular Discovery and Primary Research Characterization of Dermaseptin Da4
Isolation and Purification Methodologies from Biological Sources
Dermaseptin (B158304) DA4 was originally isolated from the skin secretions of the Mexican frog, Pachymedusa dacnicolor. nih.gov The purification process involved a multi-step approach combining size-exclusion and reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net
The initial fractionation of the frog's skin exudates was performed using a Sephadex G-50 column. researchgate.net The resulting fractions were then subjected to further separation by RP-HPLC on a semipreparative column, utilizing a linear gradient of a solvent to elute the bound components. researchgate.net This meticulous process allowed for the isolation of the pure peptide, which was identified as Dermaseptin DA4 based on its distinct chemotactic properties. nih.gov
Amino Acid Sequence Elucidation
Following purification, the primary structure of this compound was determined through mass spectrometry and amino acid sequence analysis. nih.gov These analyses revealed a 32-amino acid peptide with the following sequence:
Table 1: Amino Acid Sequence of this compound
| G | M | W | S | K | I | K | N | A | G | K | A | A | K | A | A | A | K | A | A | G | K | A | A | L | G | A | V | S | E | A | M |
The table displays the single-letter code for the amino acids composing the this compound peptide.
This sequence, GMWSKIKNAGKAAKAAAKAAGKAALGAVSEAM, is consistent with the characteristics of the dermaseptin superfamily, which are typically rich in lysine (B10760008) and exhibit amphipathic properties. researchgate.netresearchgate.net
Initial Conformational Analysis and Secondary Structure Propensities
The three-dimensional structure of peptides is crucial to their biological function. Initial studies into the conformation of this compound have utilized techniques such as circular dichroism to understand its secondary structure in different environments.
Circular Dichroism (CD) Studies in Varying Environments
Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. e3s-conferences.org CD studies on this compound have shown that its conformation is highly dependent on the surrounding chemical environment. In aqueous solutions, many dermaseptins, like dermaseptin B2, are largely unstructured. acs.org However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they often adopt a helical conformation. acs.org
For this compound, CD experiments have revealed that, like other dermaseptins, it has the propensity to form an α-helical structure. researchgate.net This is a common feature of the dermaseptin superfamily, where the amphipathic α-helix plays a key role in their interaction with microbial membranes. researchgate.net
Distinctive Structural Behavior in the Presence of Zwitterionic Lipids
A significant finding from the conformational analysis of this compound is its unique behavior in the presence of zwitterionic lipids. nih.gov Unlike the majority of antimicrobial peptides in the dermaseptin superfamily, CD experiments have demonstrated that this compound does not adopt a structured conformation when interacting with zwitterionic lipids. researchgate.netnih.gov This is a notable distinction, as many antimicrobial peptides rely on their interaction with and subsequent structuring upon contact with lipid bilayers to exert their effects. researchgate.net
This lack of induced structure in the presence of zwitterionic lipids suggests a different mechanism of action or a higher degree of selectivity for specific membrane compositions. nih.gov Further research into the interaction of this compound with various types of lipid membranes, including anionic lipids, is crucial for a complete understanding of its structure-function relationship. acs.orgnih.gov
Investigative Studies on Antimicrobial and Biological Activity Spectrum in Vitro
Bactericidal Activity Against Gram-Negative Microorganisms
Dermaseptin (B158304) DA4 has demonstrated selective and potent bactericidal activity against Gram-negative bacteria. researchgate.netnih.gov Studies have shown that DRS-DA4 effectively permeabilizes the inner membrane of these microorganisms, leading to cell death. researchgate.net This selective action is a notable characteristic, as many other dermaseptins exhibit a broader spectrum of activity. researchgate.net
Research has specifically highlighted its efficacy against Escherichia coli. researchgate.netresearchgate.net The antibacterial effects of DRS-DA4 on E. coli are linked to its ability to disrupt the bacterial membrane. researchgate.net
Table 1: Bactericidal Activity of Dermaseptin DA4 Against Gram-Negative Bacteria
| Target Microorganism | Observed Effect | Reference |
|---|---|---|
| Escherichia coli | Permeabilization of the inner membrane, bactericidal effect. | researchgate.netresearchgate.net |
| Gram-negative bacteria (general) | Selective bactericidal activity and inner membrane permeabilization. | researchgate.netnih.gov |
Activity Profile Against Gram-Positive Bacteria
In contrast to its potent effect on Gram-negative bacteria, this compound shows a lack of significant activity against Gram-positive bacteria such as Staphylococcus aureus. researchgate.netresearchgate.net While bactericidal tests have been conducted, they have not demonstrated the same level of efficacy as seen with Gram-negative strains. researchgate.net This selectivity is a key feature that distinguishes DRS-DA4 from other related peptides like dermaseptin B2, which has a broader bactericidal spectrum. researchgate.net
Table 2: Activity of this compound Against Gram-Positive Bacteria
| Target Microorganism | Observed Effect | Reference |
|---|---|---|
| Staphylococcus aureus | No significant bactericidal activity. | researchgate.netresearchgate.net |
Efficacy Against Fungal Pathogens
The dermaseptin family of peptides, in general, is known for its potent antimicrobial activity against a wide range of microorganisms, including filamentous fungi. researchgate.netresearchgate.net Some were the first vertebrate peptides identified with strong action against fungi responsible for opportunistic infections. researchgate.net However, specific data on the efficacy of this compound against fungal pathogens is not extensively detailed in the available research, which primarily focuses on its selective antibacterial and chemotactic properties. researchgate.net
Antiprotozoal Activities in Model Systems
The broader dermaseptin family has shown promising antiprotozoal activity. researchgate.netnih.gov For instance, dermaseptins have been effective against Leishmania and Trypanosoma cruzi. researchgate.netresearchgate.netnih.govnih.gov Specifically, Dermaseptin 01 has demonstrated activity against T. cruzi by causing the destruction of the protozoan cells within a couple of hours of incubation. nih.gov While these findings are significant for the dermaseptin family, specific studies detailing the antiprotozoal activities of this compound are not prominently available.
Antiviral Properties Against Specific Pathogens
Research into the antiviral properties of the dermaseptin family has shown potential against various viruses. researchgate.net For example, some dermaseptins have been investigated for their activity against Herpes Simplex Virus type 1 (HSV-1) and Zika virus. researchgate.netnih.govnih.gov Dermaseptin S4, a related peptide, showed a strong inhibitory effect on HSV-1, particularly when introduced to the virus before or during its adsorption to target cells. nih.gov This suggests a mechanism of action at the early stages of viral infection. nih.gov Furthermore, derivatives of dermaseptin S4 have demonstrated antiviral activity against Zika virus. nih.gov However, specific studies focused on the antiviral properties of this compound against these or other specific pathogens are not extensively documented.
Inhibition of Microbial Biofilm Formation
Biofilms are complex communities of microorganisms that are notoriously resistant to conventional antibiotics. nih.gov Some dermaseptin derivatives have shown the ability to inhibit the formation of bacterial biofilms. nih.gov These peptides can penetrate the biofilm structure and disrupt the embedded microbial cells. nih.gov The mechanism is thought to involve interaction with the plasma membrane of the target cells. nih.gov While the potential for dermaseptins to combat biofilms is an active area of research, specific data on the efficacy of this compound in inhibiting biofilm formation is limited in the currently available literature.
Chemotactic Properties and Leukocyte Modulation Research
A defining characteristic of this compound is its potent chemotactic activity, meaning it can attract immune cells to a specific location. researchgate.netnih.gov This property was, in fact, the basis for its initial identification. researchgate.net
This compound acts as a potent chemoattractant for human leukocytes, including neutrophils and monocytes. researchgate.netresearchgate.net Studies have demonstrated that DRS-DA4 can induce the directional migration of these immune cells. researchgate.net This effect was confirmed in experiments where the addition of DRS-DA4 to both the upper and lower wells of a chemotaxis chamber nullified the migratory effect, indicating a true chemotactic response. researchgate.net This immunomodulatory function suggests that this compound plays a role in signaling and recruiting innate immune cells to sites of infection. researchgate.net Interestingly, despite a high degree of sequence similarity, the related peptide dermaseptin B2 did not show the ability to induce leukocyte migration. researchgate.net
Table 3: Chemotactic Effects of this compound
| Cell Type | Observed Effect | Reference |
|---|---|---|
| Human Neutrophils | Potent chemoattractant, induces directional migration. | researchgate.netresearchgate.net |
| Human Monocytes | Potent chemoattractant, induces directional migration. | researchgate.netresearchgate.net |
Mechanistic Dissection of Biological Action at the Molecular and Cellular Level
Permeabilization and Disruption of Microbial Membranes
The principal mode of action for Dermaseptin (B158304) DA4, like many AMPs, is the permeabilization and disruption of the microbial cell membrane. nih.govresearchgate.netimrpress.com This interaction leads to a loss of membrane integrity, dissipation of vital ion gradients, leakage of cellular contents, and ultimately, cell death. oup.compreprints.org The antimicrobial action of the broader dermaseptin family is thought to be mediated by the interaction of their amphipathic α-helical structure with the membrane phospholipids (B1166683) of target cells. mdpi.com
Two primary models describe the interaction of AMPs with microbial membranes: the "barrel-stave" and the "carpet-like" models. nih.gov In the "barrel-stave" model, peptides insert perpendicularly into the lipid bilayer, forming a pore where the hydrophobic regions of the peptides face the lipid tails and the hydrophilic regions form the channel's interior. nih.govasm.org
However, the action of most dermaseptins is more consistent with the "carpet-like" mechanism. acs.orgacs.org In this model, the peptides first bind parallel to the surface of the membrane, accumulating until a threshold concentration is reached. acs.org This "carpet" of peptides disrupts the membrane's curvature and integrity, leading to the formation of transient pores or micelles and causing the membrane to disintegrate in a detergent-like manner. oup.comnih.gov Studies on Dermaseptin B2, a closely related peptide, show that it resides at the hydrocarbon core-water interface and induces a positive curvature strain on the bilayer, consistent with a carpet mechanism that may lead to the formation of transient, mixed peptide-phospholipid toroidal pores. acs.orgacs.org While a specific study on Dermaseptin DA4's model is not available, its similarity to other dermaseptins suggests it likely follows a carpet-like or toroidal pore mechanism rather than the barrel-stave model.
The efficacy of this compound is intrinsically linked to its physicochemical properties, specifically its cationicity and amphipathicity. imrpress.comoup.com Dermaseptins are generally cationic, a feature that facilitates the initial electrostatic attraction to the negatively charged components of microbial membranes, such as phospholipids and teichoic acids. imrpress.comoup.com The amino acid sequence of this compound reveals a net positive charge due to its multiple lysine (B10760008) (K) residues, which is crucial for this initial binding. nih.govanr.fr
Once attracted to the surface, the peptide's amphipathic nature governs its interaction with the lipid bilayer. oup.com In a membrane environment, dermaseptins typically adopt an α-helical conformation where the hydrophobic amino acid residues are segregated to one side of the helix and the cationic/polar residues to the other. oup.comnih.gov This structure facilitates the insertion of the peptide's hydrophobic face into the nonpolar, acyl-chain core of the membrane, while the charged residues interact with the polar lipid headgroups. acs.org Interestingly, circular dichroism experiments have shown that, unlike many other dermaseptins, this compound does not adopt a structured conformation in the presence of zwitterionic lipids, which are common in mammalian cell membranes. nih.govanr.frresearchgate.netacs.org This may contribute to its low hemolytic activity and selectivity for microbial targets.
A key feature of this compound is its selective bactericidal activity. Membrane perturbation assays conducted on model membranes and bacterial strains have demonstrated that the antibacterial effects and inner membrane permeabilization of this compound are exclusively selective for Gram-negative bacteria. nih.govanr.frresearchgate.netresearchgate.netacs.org
In studies comparing its effect on Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), this compound was effective only against the Gram-negative strain. nih.govresearchgate.netresearchgate.net This selectivity is significant, as the outer membrane of Gram-negative bacteria, rich in lipopolysaccharide (LPS), presents a unique barrier and target for cationic peptides. The initial interaction with LPS is a critical step for many AMPs to gain access to the inner plasma membrane. The precise molecular basis for DA4's inability to effectively permeabilize Gram-positive membranes, which lack an outer membrane but have a thick peptidoglycan wall, remains an area of specific investigation.
Role of Peptide Cationicity and Amphipathicity in Membrane Binding
Interaction with Cellular Components and Potential Intracellular Targets
While the primary mechanism of action for this compound is membrane disruption, some AMPs are known to translocate across the cell membrane without causing complete lysis and then interact with intracellular targets to inhibit essential cellular processes like DNA, RNA, or protein synthesis. nih.govresearchgate.netimrpress.com For instance, some peptides can interfere with nucleic acid synthesis or interact with cytoplasmic enzymes. researchgate.net
However, the current body of research on this compound and its close relatives points overwhelmingly toward membrane permeabilization as the definitive mechanism of cell death. researchgate.netresearchgate.net The rapid rate of killing observed with dermaseptins is consistent with a mechanism that targets the cell membrane structure. asm.org To date, there is no direct evidence to suggest that this compound has specific intracellular targets. Its action appears to be completed at the level of the cell membrane. nih.govresearchgate.net
Comparative Mechanistic Insights with Related Dermaseptins
Analysis of this compound in the context of its family members reveals important distinctions in their mechanisms and activities. Despite high sequence homology with other dermaseptins like S4 and B2, DA4 possesses a unique activity profile. nih.govresearchgate.net
| Peptide | Primary Mechanism | Spectrum of Activity | Other Notable Features |
| This compound | Membrane permeabilization via a presumed carpet-like/toroidal pore model. acs.orgacs.org | Selective for Gram-negative bacteria. nih.govanr.frresearchgate.net | Potent chemoattractant for human leukocytes; not structured in the presence of zwitterionic lipids. nih.govanr.frresearchgate.netresearchgate.net |
| Dermaseptin B2 | Membrane permeabilization via a carpet-like mechanism leading to toroidal pores; involves a helix-hinge-helix structure. acs.orgacs.org | Broad-spectrum (bacteria, fungi, protozoa). acs.org | Does not induce leukocyte migration; can induce apoptosis-like cell death in tumor cells. researchgate.netmdpi.comnih.gov |
| Dermaseptin S4 | Membrane permeabilization and destabilization. oup.compreprints.org | Broad-spectrum (bacteria, protozoa, fungi, viruses). oup.com | Derivatives have been developed to reduce hemolytic activity; can target intracellular parasites by crossing the host cell membrane. nih.govasm.orgasm.org |
| Table 2: Comparative mechanistic features of this compound and related dermaseptins. |
Dermaseptin B2, for example, displays a broader bactericidal spectrum than DA4 but is unable to induce the directional migration of leukocytes. nih.govresearchgate.net The mechanism of Dermaseptin B2 has been studied in detail, revealing a flexible helix-hinge-helix structure that facilitates the insertion of both its N- and C-termini into the membrane. acs.org In contrast, Dermaseptin S4 and its derivatives are known for their potent, broad-spectrum antimicrobial and antiviral activities, and some can even cross host cell membranes to kill intracellular parasites. nih.govoup.com These comparisons underscore that subtle changes in amino acid sequence among dermaseptin family members can lead to significant functional divergence in their antimicrobial spectrum, interaction model, and immunomodulatory capabilities.
Structure Activity Relationship Sar Studies and Rational Peptide Engineering
Influence of Primary Amino Acid Sequence on Functional Potency
The primary amino acid sequence of Dermaseptin (B158304) DA4 is GMWSKIKNAGKAAKAAAKAAGKAALGAVSEAM. Current time information in Bangalore, IN.nih.gov This sequence dictates its fundamental physicochemical properties and, consequently, its biological functions.
Key features of the DA4 sequence include:
N-terminal domain: The N-terminal region of dermaseptins is often crucial for their activity spectrum. In many dermaseptins, this region is involved in interactions with the cell membrane. mdpi.com
Hydrophobic residues: A significant proportion of hydrophobic amino acids (such as Glycine, Alanine, Valine, Leucine, Isoleucine, Methionine) is essential for the peptide's ability to insert into and disrupt lipid bilayers. imrpress.com
Tryptophan residue: The presence of a tryptophan (W) residue at position 3 is a conserved feature in many dermaseptins and is often important for anchoring the peptide to the membrane interface. mdpi.com
A comparison with the highly homologous Dermaseptin B2 reveals that despite sequence similarities, their functional profiles differ significantly. nih.gov DA4 is a potent chemoattractant, whereas B2 is not, suggesting that subtle differences in their primary sequences are responsible for these distinct immunomodulatory activities. nih.gov
Role of Peptide Length and Truncations on Activity Profiles
While specific truncation studies on Dermaseptin DA4 are not extensively documented, research on other dermaseptins provides valuable insights into the importance of peptide length.
For the broader dermaseptin family, it has been shown that:
Truncated peptides, typically 16 to 19 amino acids in length, can retain significant antimicrobial activity. mdpi.com
Further shortening the peptide chain to less than 13 residues often leads to a substantial decrease in potency. mdpi.com
For some dermaseptins, N-terminal fragments are essential for antimicrobial action, while the C-terminal domain may play a more supportive role in membrane lysis. mdpi.commdpi.com For instance, in Dermaseptin S4, a 15-mer analog displayed significantly enhanced antibacterial activity compared to the full-length peptide. nih.gov
These findings suggest that a critical peptide length is necessary to form a stable secondary structure (like an α-helix) that can span and disrupt the bacterial membrane. It is plausible that truncations of DA4 would similarly affect its bactericidal and chemotactic functions, potentially separating these two activities.
Impact of Hydrophobicity and Net Charge on Biological Function
The balance between hydrophobicity and net positive charge is a critical determinant of the activity and selectivity of antimicrobial peptides. imrpress.combiorxiv.org
Net Charge: A higher net positive charge generally enhances the initial electrostatic attraction between the peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria. Studies on Dermaseptin S4 analogs have shown that increasing the net positive charge can dramatically boost antibacterial potency. nih.govresearchgate.netnih.gov
Hydrophobicity: The hydrophobicity of the peptide governs its ability to insert into the hydrophobic core of the cell membrane, a key step in membrane disruption. nih.gov However, excessive hydrophobicity can lead to self-aggregation in aqueous solution and increased toxicity towards host cells (hemolytic activity). researchgate.netnih.gov The low hemolytic activity of DA4 suggests a well-balanced hydrophobicity. nih.gov
Manipulating these two parameters in other dermaseptins has successfully reversed their selectivity, transforming a hemolytic peptide into a potent antibacterial agent with low host toxicity. nih.govresearchgate.net It is anticipated that similar modifications to the DA4 sequence would modulate its selective Gram-negative activity and chemotactic properties.
| Peptide | Sequence | Net Charge | Key Functional Properties |
| This compound | GMWSKIKNAGKAAKAAAKAAGKAALGAVSEAM | +6 | Potent chemoattractant; Selective for Gram-negative bacteria; Non-hemolytic. Current time information in Bangalore, IN.nih.gov |
| Dermaseptin B2 | GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAM | +5 | Broader bactericidal spectrum; Not a chemoattractant for leukocytes. nih.govmdpi.com |
| Dermaseptin S4 | ALWMTLLKKVLKAAAKAALNAVLVGANA | +4 | Potent hemolytic and antiprotozoan activity; Weak antibacterial activity. nih.govresearchgate.net |
This table presents a comparison of the properties of this compound with other well-characterized dermaseptins.
Conformational Dynamics and Their Correlation with Activity
Most dermaseptins are unstructured in aqueous solution and adopt an amphipathic α-helical conformation upon interaction with membrane-mimicking environments. mdpi.com This structural transition is crucial for their membrane-disrupting activity.
Interestingly, circular dichroism (CD) experiments have revealed that this compound is not structured, even in the presence of zwitterionic lipids, which represent the outer leaflet of eukaryotic cell membranes. Current time information in Bangalore, IN.nih.govresearchgate.net This lack of stable α-helical structure in such environments likely contributes to its absence of hemolytic activity. Its selective activity against Gram-negative bacteria suggests that it may adopt a specific conformation only upon interacting with the unique outer membrane of these bacteria. The high potency of many dermaseptins is often attributed to the stabilization of their helical conformation. mdpi.com The unique conformational behavior of DA4 underscores that a stable, pre-formed helix is not a universal requirement for activity and that conformational flexibility can be key to target selectivity.
Effects of Peptide Oligomerization on Selectivity
The tendency of antimicrobial peptides to self-assemble into oligomers in solution can significantly impact their biological activity. High levels of aggregation can limit a peptide's ability to reach the target cell membrane, thereby reducing its potency. mdpi.comnih.gov
Studies on Dermaseptin S4 have demonstrated that its high hemolytic activity and weak antibacterial effect are linked to its propensity to form aggregates in solution. nih.govresearchgate.net Analogs designed to be less aggregated showed a marked increase in antibacterial activity and a decrease in hemolysis. nih.govresearchgate.net The N-terminal domain of S4 was identified as being responsible for this oligomerization. nih.gov
While the oligomerization state of this compound has not been explicitly detailed, its high potency as a chemoattractant and its selective bactericidal activity suggest that it likely exists in a less aggregated state in physiological solutions, allowing it to effectively interact with its molecular targets on both immune and bacterial cells.
Design and Synthesis of this compound Analogs and Derivatives
The rational design and synthesis of peptide analogs are powerful tools for enhancing desired biological activities and minimizing unwanted side effects. Although specific examples of designed this compound analogs are not prevalent in the literature, the principles derived from extensive studies on other dermaseptins, particularly S4, provide a clear roadmap for such endeavors. nih.govunito.it
Key strategies for designing dermaseptin analogs include:
Amino Acid Substitution: Replacing specific residues to modulate net charge and hydrophobicity. For example, substituting neutral or acidic amino acids with lysine (B10760008) increases the net positive charge, which has been shown to enhance antibacterial activity in S4 analogs like K4K20-S4. mdpi.comresearchgate.net
Truncation: Creating shorter versions of the peptide to identify the minimal active sequence and to potentially reduce manufacturing costs and improve tissue penetration. Truncated 13- to 16-mer analogs of S4 have shown potent antibacterial activity. mdpi.com
Acylation: Attaching fatty acid chains to the peptide (lipopeptides) can enhance its interaction with membranes. This has been shown to modulate the antiplasmodial and hemolytic activities of S4 derivatives. nih.gov
These strategies could be applied to this compound to create novel derivatives. For instance, analogs could be designed to enhance its chemotactic properties while maintaining or broadening its antibacterial spectrum. A detailed structure-function analysis of DA4 and its close homolog B2 is considered critical for designing new molecules with specific immunomodulatory or microbicidal attributes. nih.gov
| Modification Strategy (on Dermaseptin S4) | Example Analog | Effect on Activity | Reference |
| Increased Net Charge | K4K20-S4 | Increased antibacterial activity by orders of magnitude; reduced aggregation. | nih.govresearchgate.net |
| Reduced Hydrophobicity & Increased Charge | Various analogs | Displayed potent antibacterial activity but reduced hemolytic activity. | nih.govresearchgate.net |
| C-terminal Truncation | K4-S4(1-16) | Maintained broad-spectrum antibacterial activity with reduced hemolytic activity. | mdpi.com |
| N-terminal Acylation | C3-P and iC4-P (derivatives of a truncated S4 analog) | More effective antiplasmodial activity and able to affect parasite viability without lysing the host cell. | nih.gov |
This table illustrates the effects of rational engineering on Dermaseptin S4, providing a framework for potential modifications to this compound.
Advanced Research Methodologies and Techniques in Dermaseptin Da4 Studies
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are fundamental in determining the three-dimensional structure of peptides like Dermaseptin (B158304) DA4, providing insights into how their conformation influences their biological activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining high-resolution structural information of molecules in solution, mimicking a physiological environment. aocs.org In the study of antimicrobial peptides such as those in the dermaseptin family, NMR is used to determine their conformation, including the identification of helical segments and flexible regions. acs.orgacs.org For instance, studies on Dermaseptin B2, a close relative of DA4, have utilized NMR in conjunction with SDS micelles to show that the peptide adopts a well-defined amphipathic helix connected to a more flexible helical segment by a hinge region. acs.org This detailed structural insight helps to understand how the peptide interacts with and disrupts microbial membranes. While specific NMR structural data for Dermaseptin DA4 is not extensively published, the methodologies applied to similar dermaseptins provide a clear framework for its structural analysis. acs.orgacs.org
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy, particularly in the attenuated total reflectance (ATR-FTIR) mode, is a valuable tool for analyzing the secondary structure of proteins and peptides. spectroscopyonline.com This technique is highly sensitive to the vibrational modes of the peptide backbone, especially in the amide I region (1700–1600 cm⁻¹), which corresponds to the C=O stretching vibrations. spectroscopyonline.comtecnofrom.com The deconvolution of the amide I band allows for the quantitative estimation of different secondary structural elements such as α-helices, β-sheets, and random coils. tecnofrom.commdpi.com For example, shifts in spectral peaks can reveal structural transitions, such as the formation of aggregated β-sheet structures, which has been observed in studies of other dermaseptins like Drs S9. spectroscopyonline.comresearchgate.net Circular dichroism (CD) experiments, a complementary technique, have indicated that unlike many other dermaseptins, this compound does not adopt a structured conformation in the presence of zwitterionic lipids. researchgate.netresearchgate.net
Advanced Microscopy for Cellular Interaction Visualization
Visualizing the direct interaction of this compound with cellular structures is key to understanding its antimicrobial mechanism. Advanced microscopy techniques offer the resolution necessary to observe these interactions at the nanoscale.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of surfaces at the nanometer scale. ucl.ac.uk In the context of antimicrobial peptides, AFM is used to directly observe the effects of these peptides on the morphology of model lipid bilayers and the cell membranes of microorganisms. azom.comnih.gov Researchers can visualize processes such as peptide binding, membrane disruption, and the formation of pores or other defects. ucl.ac.uknih.gov For example, AFM studies on other antimicrobial peptides have revealed the formation of bubble-like structures on bacterial cell membranes, preceding cell lysis. researchgate.net This technique provides dynamic, real-time insights into the membrane-disrupting mechanisms of peptides, which is crucial for understanding how this compound exerts its selective bactericidal activity against Gram-negative bacteria. researchgate.netucl.ac.uk
Confocal Fluorescence Microscopy
Confocal Fluorescence Microscopy is a powerful optical imaging technique used to obtain high-resolution, three-dimensional images of fluorescently labeled specimens. vivascope.comresearchgate.net In the study of antimicrobial peptides, this technique is employed to determine the localization of the peptide within or on the surface of microbial cells. nih.gov By tagging the peptide with a fluorescent dye, researchers can track its journey and observe its accumulation at the bacterial membrane or its potential entry into the cytoplasm. nih.govnih.gov This method is instrumental in distinguishing between membrane-disrupting and intracellular mechanisms of action. nih.gov Confocal microscopy can also be used in conjunction with viability stains to simultaneously visualize membrane permeabilization and cell death.
Membrane Mimetic Systems for Biophysical Studies
To investigate the biophysical principles underlying the interaction of this compound with bacterial membranes, researchers utilize simplified model systems that mimic the composition of biological membranes. These membrane mimetic systems include lipid vesicles (liposomes) and monolayers.
Studies on dermaseptins have extensively used model membranes to understand their mechanism of action. nih.govplos.org For example, large unilamellar vesicles (LUVs) composed of different phospholipids (B1166683) are used in dye leakage assays to quantify the peptide's ability to permeabilize membranes. acs.org The lipid composition of these vesicles can be varied to mimic the membranes of different types of cells, such as the zwitterionic lipids characteristic of mammalian cells and the anionic lipids found in bacterial membranes. plos.org Circular dichroism and fluorescence spectroscopy are often used with these systems to study the peptide's structural changes upon binding to the membrane and its depth of insertion into the lipid bilayer. acs.orgnih.gov For instance, it has been shown that this compound's ability to perturb membranes is selective for those mimicking Gram-negative bacteria. researchgate.netresearchgate.net
| Technique | Application in this compound Studies | Key Findings for Dermaseptin Family |
| NMR Spectroscopy | Determination of 3D structure in solution. | Reveals helical structures and flexible regions crucial for membrane interaction. acs.orgacs.org |
| FTIR Spectroscopy | Analysis of secondary structure (α-helix, β-sheet). | Detects conformational changes upon membrane binding. spectroscopyonline.comresearchgate.net |
| Atomic Force Microscopy | Visualization of peptide-induced membrane damage. | Shows formation of pores and other membrane defects. nih.govresearchgate.net |
| Confocal Fluorescence Microscopy | Tracking peptide localization within cells. | Determines if the peptide acts on the membrane or inside the cell. nih.gov |
| Membrane Mimetic Systems | Studying peptide-lipid interactions. | Elucidates the selectivity for bacterial over mammalian membranes. researchgate.netnih.govplos.org |
Liposome (B1194612) and Vesicle-Based Assays
To understand how this compound interacts with and disrupts microbial membranes, researchers employ model systems such as liposomes and vesicles. These artificial bilayers mimic the composition of target cell membranes, providing a controlled environment for detailed study. mdpi.com
One common approach is the dye leakage assay. In this method, fluorescent dyes are encapsulated within large unilamellar vesicles (LUVs). researchgate.net The addition of this compound, if it permeabilizes the membrane, causes the dye to leak out, resulting in a measurable change in fluorescence. researchgate.net This technique offers insights into the peptide's ability to form pores or otherwise disrupt membrane integrity. nih.gov For instance, studies on the related dermaseptin DRS-DA2 utilized LUVs to measure the leakage of the fluorescent probe ANTS and its quencher DPX to quantify membrane permeabilization. nih.gov
Furthermore, vesicle-based permeation assays, such as the phospholipid vesicle-based permeation assay (PVPA), can be adapted to assess the permeability of peptides across a lipid barrier. nih.govuit.no These assays involve creating a barrier from vesicles on a filter support and measuring the transit of the peptide from a donor to a receiver compartment. uit.no While primarily used for drug permeability screening, the principles can be applied to study the translocation of antimicrobial peptides like this compound across a lipid membrane.
Circular dichroism (CD) spectroscopy is often used in conjunction with these assays to study the secondary structure of this compound in the presence of different lipid environments. researchgate.net Research has shown that, unlike many other dermaseptins, this compound does not adopt a structured conformation in the presence of zwitterionic lipids, which are characteristic of eukaryotic cell membranes. researchgate.netresearchgate.netresearchgate.net This lack of interaction with zwitterionic membranes is consistent with its low hemolytic activity. researchgate.netresearchgate.net Conversely, its interaction with anionic lipids, which are more prevalent in bacterial membranes, is a key factor in its selective antimicrobial action. researchgate.net
Planar Lipid Bilayer Experiments
Planar lipid bilayer (PLB) experiments offer a more refined method for investigating the electrical properties of peptide-membrane interactions. biorxiv.org In this technique, a single lipid bilayer is formed across a small aperture, separating two aqueous compartments. uni-lj.sinanion.de This setup allows for the precise measurement of ion channel formation and membrane conductance changes induced by the peptide.
By applying a voltage across the bilayer and adding this compound to one or both compartments, researchers can record the single-channel currents that result from the formation of pores. This provides detailed information about the size, ion selectivity, and lifetime of the pores formed by the peptide. biorxiv.org While specific PLB studies on this compound are not extensively documented in the provided context, this technique is a cornerstone in the study of other pore-forming antimicrobial peptides and would be a logical step in a detailed mechanistic investigation of this compound. biorxiv.orguni-lj.si The technique can also be used to measure changes in membrane capacitance and breakdown voltage, providing further insights into how the peptide perturbs the lipid bilayer structure. uni-lj.si
Computational and Molecular Dynamics Simulation Approaches
Computational and molecular dynamics (MD) simulations have become indispensable tools for understanding the atomic-level interactions between antimicrobial peptides and lipid membranes. tsukuba.ac.jplivecomsjournal.org These methods allow researchers to build three-dimensional models of this compound and simulate its behavior in a virtual membrane environment over time. ikiam.edu.ec
MD simulations can reveal the initial binding events, the orientation of the peptide relative to the membrane surface, and the subsequent conformational changes that lead to membrane disruption. chemrxiv.orgrsc.org For example, simulations can show whether the peptide inserts into the hydrophobic core of the membrane or acts at the interface, consistent with a "carpet" or "toroidal pore" model. researchgate.net
These computational approaches can also be used to predict the binding free energy between the peptide and different lipid compositions, helping to explain its selectivity for microbial membranes. rsc.org By combining computational predictions with experimental data from liposome assays and planar lipid bilayer experiments, a more complete and detailed picture of this compound's mechanism of action can be constructed. chemrxiv.orgrsc.org
Quantitative in vitro Efficacy and Selectivity Assays
A critical aspect of characterizing any antimicrobial peptide is to quantify its efficacy against various microorganisms and to assess its selectivity for microbial cells over host cells.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a peptide's antimicrobial potency. It is defined as the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism after a specific incubation period. nih.govacademicjournals.orgprotocols.io The MIC is typically determined using a broth microdilution method, where a standardized inoculum of bacteria is exposed to serial dilutions of the peptide in a 96-well plate. protocols.io
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of the peptide required to kill 99.9% of the initial bacterial inoculum. bmglabtech.com It is determined by subculturing the contents from the wells of the MIC assay that show no visible growth onto an antibiotic-free agar (B569324) medium. bmglabtech.comresearchgate.net The absence of colony growth on the agar indicates bactericidal activity. bmglabtech.com
Studies on dermaseptin derivatives have shown MIC values ranging from 3.125 to 12.5 µg/mL and MBC values from 6.25 to 25 µg/mL against various bacteria, including Acinetobacter baumannii. nih.gov For another dermaseptin, Dermaseptin-AC, MICs and MBCs against several bacterial strains were found to be in the range of 2 to 4 µM and 2 to 8 µM, respectively. nih.gov
| Dermaseptin Derivative | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|---|
| Dermaseptin S4 and B2 Derivatives | Acinetobacter baumannii | 3.125 - 12.5 | 6.25 - 25 | nih.gov |
| Dermaseptin S4 Derivatives | Genital Pathogens | 4 - 1000 | Not Specified | nih.gov |
Membrane Permeabilization Assays (e.g., Dye Leakage)
To directly assess the membrane-disrupting activity of this compound on live bacteria, membrane permeabilization assays are employed. One such assay measures the activity of β-galactosidase. In this assay, bacteria that express this enzyme are exposed to the peptide in the presence of a chromogenic substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG). nih.gov If this compound permeabilizes the inner bacterial membrane, ONPG can enter the cell and be cleaved by β-galactosidase, producing a colored product that can be quantified spectrophotometrically. nih.gov This provides a direct measure of inner membrane permeabilization. researchgate.net Studies have confirmed that this compound selectively permeabilizes the inner membrane of Gram-negative bacteria. researchgate.netresearchgate.netresearchgate.net
Time-Kill Kinetics Studies
Time-kill kinetics studies provide a dynamic view of a peptide's antimicrobial activity over time. In these assays, a bacterial culture is exposed to a fixed concentration of the peptide (often at multiples of the MIC), and the number of viable bacteria (colony-forming units, or CFU) is determined at various time points. nih.govbiomedgrid.com
Peptide Synthesis and Chromatographic Purification Techniques
The study and application of this compound (DRS-DA4) necessitate the availability of a pure form of the peptide. Researchers achieve this through two primary routes: isolation from natural sources and, more commonly for detailed structural and functional studies, chemical synthesis. Both pathways rely heavily on sophisticated peptide synthesis and chromatographic purification methodologies to yield a homogenous and active peptide.
Solid-Phase Peptide Synthesis (SPPS) of this compound
Chemical synthesis is the preferred method for producing this compound for research purposes, as it allows for the generation of large quantities of pure peptide and facilitates the creation of structural analogs. The predominant technique employed is solid-phase peptide synthesis (SPPS), utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. researchgate.netnih.govnih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.
The synthesis process is often automated, using instruments like the Applied Biosystems 433A or Milligen 9050 peptide synthesizers. researchgate.netmdpi.com The process begins with a resin, such as Wang polystyrene resin, which provides the solid support for the peptide assembly. researchgate.net The C-terminal amino acid of the this compound sequence is first attached to this resin. The synthesis then proceeds by sequentially adding the next amino acid in the sequence. Each cycle involves two key steps: the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain and the coupling of the next Fmoc-protected amino acid.
Once the entire peptide sequence of this compound (GMWSKIKNAGKAAKAAAKAAGKAALGAVSEAM) is assembled on the resin, the peptide must be cleaved from the solid support and the permanent side-chain protecting groups must be removed. researchgate.netnih.gov This is accomplished using a strong acid "cocktail." A common cleavage mixture consists of trifluoroacetic acid (TFA), water, and a scavenger cation like tri-isopropylsilan (TIS) to prevent side reactions. researchgate.net One documented mixture for cleaving synthetic dermaseptins is composed of 95% TFA, 2.5% water, and 2.5% TIS. researchgate.net Following cleavage, the crude peptide is typically precipitated and washed with a cold solvent, such as diethyl ether, to remove the cleavage reagents and soluble byproducts. nih.govnih.gov
Table 1: Key Reagents and Systems in this compound Synthesis
| Component | Example/Type | Purpose | Reference |
|---|---|---|---|
| Synthesis Strategy | Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly of amino acids on a solid support. | researchgate.netnih.gov |
| Chemistry | Fmoc (9-fluorenylmethoxycarbonyl) | Protects the N-terminus of the amino acid to be added. | researchgate.netnih.gov |
| Solid Support (Resin) | Wang Polystyrene (PS) Resin | Insoluble support for the growing peptide chain. | researchgate.net |
| Synthesizer | Applied Biosystems 433A | Automated instrument for performing the synthesis cycles. | researchgate.net |
| Cleavage Reagent | Trifluoroacetic Acid (TFA) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. | researchgate.netmdpi.com |
| Cleavage Cocktail | 95% TFA, 2.5% H₂O, 2.5% Tri-isopropylsilan | A specific mixture for cleavage and deprotection. | researchgate.net |
Chromatographic Purification of this compound
Whether isolated from natural skin secretions of the frog Pachymedusa dacnicolor or produced via chemical synthesis, the resulting crude peptide mixture contains the target this compound along with various impurities. researchgate.netnih.gov Therefore, a multi-step purification process is essential to achieve the high degree of homogeneity required for scientific investigation. High-performance liquid chromatography (HPLC) is the cornerstone of this purification process.
For peptides isolated from natural sources, an initial fractionation step using size-exclusion chromatography, such as on a Sephadex G-50 column, is often employed. researchgate.netresearchgate.net This separates molecules based on their size, providing a partially purified mixture for subsequent, higher-resolution techniques.
The primary method for purifying both natural and synthetic this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.netnih.govnih.gov This technique separates peptides based on their hydrophobicity. The crude peptide mixture is dissolved in an aqueous solvent and loaded onto an HPLC column packed with a nonpolar stationary phase (e.g., C4 or C5 alkyl chains). nih.govnih.gov The peptides are then eluted by a gradient of increasing organic solvent concentration, typically acetonitrile, in water. nih.gov Both solvents usually contain a small amount of an ion-pairing agent, like trifluoroacetic acid (TFA), to improve peak shape and resolution. nih.govnih.gov
The elution is monitored by measuring the absorbance of the column effluent, commonly at a wavelength of 220 nm or 214 nm, which corresponds to the absorption of the peptide backbone. nih.govresearchgate.net Fractions are collected as they elute from the column, and those corresponding to the this compound peak are pooled. The purity of the final product is then assessed using analytical RP-HPLC and confirmed by mass spectrometry to verify that the experimental molecular mass matches the theoretical mass of the this compound sequence. researchgate.netnih.gov
Table 2: Typical Parameters for Chromatographic Purification of this compound
| Parameter | Specification | Purpose | Reference |
|---|---|---|---|
| Initial Purification | Size-Exclusion Chromatography (e.g., Sephadex G-50) | Separates peptides by size, used for natural isolates. | researchgate.netresearchgate.net |
| Primary Technique | Reversed-Phase HPLC (RP-HPLC) | Separates peptides based on hydrophobicity for high-resolution purification. | researchgate.netnih.gov |
| Column Type | Preparative and Analytical C4 or C5 | The nonpolar stationary phase for RP-HPLC. | nih.govnih.gov |
| Mobile Phase A | Water with 0.05% - 0.1% TFA | The aqueous solvent in the mobile phase. | nih.govnih.gov |
| Mobile Phase B | Acetonitrile with 0.05% - 0.1% TFA | The organic solvent used to create the elution gradient. | nih.govnih.gov |
| Elution | Linear gradient of Mobile Phase B (e.g., 0-60%) | Gradually increases the hydrophobicity of the mobile phase to elute bound peptides. | researchgate.net |
| Detection | UV Absorbance at 214 nm or 220 nm | Monitors the peptide elution from the column. | nih.govresearchgate.net |
| Purity Confirmation | Analytical RP-HPLC, Mass Spectrometry | Verifies the homogeneity and correct molecular mass of the final peptide. | researchgate.netmdpi.com |
Comparative Analysis Within the Broader Antimicrobial Peptide Landscape
Functional and Structural Comparisons with Other Dermaseptin (B158304) Family Members (e.g., Dermaseptin B2, S4)
The dermaseptin family, primarily isolated from the skin of frogs from the Hylidae family, consists of numerous structurally related peptides that often exhibit broad-spectrum antimicrobial activity. acs.orgresearchgate.net Despite sharing a common ancestry, individual members like Dermaseptin DA4, Dermaseptin B2, and Dermaseptin S4 display significant functional and subtle structural differences.
This compound was isolated from the skin of the Mexican frog Pachymedusa dacnicolor. researchgate.netnih.gov A key feature that distinguishes it from many other dermaseptins is its potent chemotactic activity, effectively recruiting human leukocytes. researchgate.netnih.gov This immunomodulatory function is coupled with a selective bactericidal effect primarily targeting Gram-negative bacteria. researchgate.netresearchgate.net Notably, this compound is devoid of significant hemolytic activity against red blood cells. nih.govresearchgate.net Structurally, its amino acid sequence is GMWSKIKNAGKAAKAAAKAAGKAALGAVSEAM. researchgate.netnih.gov A pivotal characteristic is that, unlike most dermaseptins, DA4 does not adopt a structured conformation in the presence of zwitterionic lipids, which mimic eukaryotic cell membranes. researchgate.netresearchgate.net
In contrast, Dermaseptin B2, isolated from Phyllomedusa bicolor, is one of the most potent and well-studied members of the family. plos.orgmdpi.com It demonstrates a very broad spectrum of microbicidal action, effectively killing Gram-positive and Gram-negative bacteria, yeasts, protozoa, and filamentous fungi. plos.orglatoxan.com Unlike DA4, Dermaseptin B2 does not induce the directional migration of leukocytes. researchgate.netnih.gov While highly active against microbes, it shows little to no hemolytic activity. plos.orglatoxan.com Dermaseptin B2 is a cationic, α-helical peptide that readily adopts its amphipathic helical structure in membrane-mimetic environments, which is believed to be crucial for its membrane-lytic activity. acs.orgplos.org
Dermaseptin S4, from the frog Phyllomedusa sauvagei, also has broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa. nih.govuniprot.org However, a major distinguishing feature of Dermaseptin S4 is its high toxicity toward erythrocytes, making it strongly hemolytic. nih.govnih.gov This contrasts sharply with the non-hemolytic nature of both DA4 and B2. Despite high sequence homology with this compound, its functional profile is geared more towards direct, potent cytotoxicity rather than the immunomodulatory and selective antimicrobial action of DA4. researchgate.netnih.gov
The comparison of these three peptides underscores a clear divergence in function. While B2 is a broad-spectrum antibiotic and S4 is a potent, albeit non-selective, cytotoxin, DA4 has evolved a more specialized dual role: directly targeting Gram-negative pathogens while simultaneously acting as a signaling molecule to recruit the host's immune cells. researchgate.netnih.gov
| Feature | This compound | Dermaseptin B2 | Dermaseptin S4 |
|---|---|---|---|
| Source Species | Pachymedusa dacnicolor researchgate.netnih.gov | Phyllomedusa bicolor plos.orglatoxan.com | Phyllomedusa sauvagei nih.govoup.com |
| Primary Function | Chemotactic (leukocytes), selective Gram-negative bactericidal researchgate.netresearchgate.net | Broad-spectrum antimicrobial (bacteria, fungi, protozoa) plos.orglatoxan.com | Broad-spectrum cytolytic (bacteria, fungi, protozoa) nih.govuniprot.org |
| Antimicrobial Spectrum | Selective for Gram-negative bacteria researchgate.netnih.gov | Broad (Gram-positive & Gram-negative bacteria, fungi) plos.org | Broad (bacteria, fungi, protozoa) uniprot.org |
| Hemolytic Activity | Devoid of hemolytic activity nih.govresearchgate.net | Low or no hemolytic activity plos.orglatoxan.com | Strongly hemolytic nih.govnih.gov |
| Chemotactic Activity | Potent chemoattractant for human leukocytes researchgate.net | Not able to induce leukocyte migration researchgate.netnih.gov | Not reported as a primary function |
| Structure in Lipids | Not structured in zwitterionic lipids researchgate.netresearchgate.net | Adopts well-defined amphipathic α-helix acs.orgacs.org | Adopts amphipathic α-helix nih.gov |
Benchmarking Against Other Amphibian-Derived Antimicrobial Peptides
The world of amphibian antimicrobial peptides is vast, with hundreds of molecules identified from diverse species. tubitak.gov.trresearchgate.net Benchmarking this compound against peptides from other prominent families, such as the Magainins and Temporins, further contextualizes its unique functional niche.
Magainins, isolated from the African clawed frog (Xenopus laevis), are among the most famous amphibian AMPs. mdpi.comnih.gov Like most dermaseptins, they are cationic, form amphipathic α-helices, and act by disrupting microbial membranes. Their primary role is providing a broad defense against bacteria and fungi, including the chytrid fungus Batrachochytrium dendrobatidis, a major amphibian pathogen. mdpi.comnih.gov However, the highly specialized chemotactic function seen in this compound is not a defining characteristic of magainins.
The Temporin family, found in Rana genus frogs, consists of small, hydrophobic peptides. mdpi.com They are also membrane-active but are particularly noted for their potent activity against Gram-positive bacteria. mdpi.com Some temporins have been shown to stimulate chemotaxis of phagocytes, suggesting a parallel evolution of immunomodulatory roles in different AMP families. researchgate.net However, this compound's combination of potent chemotaxis with selective toxicity against Gram-negative bacteria remains a distinct specialization. researchgate.netnih.gov
Many other amphibian peptides, such as Brevinins, Esculentins, and Ranalexins, contribute to the frog's chemical shield, each with varying spectra of activity and potency. frontiersin.orgnih.gov Most function primarily through direct membrane permeabilization. researchgate.net this compound stands out in this landscape due to its dual-action mechanism. While direct microbicidal activity is a common theme among AMPs, the integration of a potent and specific immune-signaling capacity (leukocyte chemoattraction) with targeted bactericidal action (Gram-negative selectivity) is a more refined strategy. researchgate.netnih.gov This suggests a role for DA4 not just as a static barrier but as an active coordinator of the early innate immune response.
| Peptide Family | Example Peptide | Source Genus | Primary Characteristics | Comparison to this compound |
|---|---|---|---|---|
| Dermaseptin | This compound | Pachymedusa researchgate.net | Potent leukocyte chemoattractant; selectively bactericidal against Gram-negative bacteria; non-hemolytic. researchgate.netnih.govresearchgate.net | Serves as the benchmark. |
| Magainin | Magainin 2 | Xenopus nih.gov | Broad-spectrum antimicrobial (bacteria, fungi); acts via membrane disruption; low hemolytic activity. mdpi.comnih.gov | Lacks the specialized, potent chemotactic function of DA4. |
| Temporin | Temporin A | Rana mdpi.com | Small, hydrophobic peptides; potent against Gram-positive bacteria; some members show chemotactic activity. researchgate.netmdpi.com | Shows convergent evolution of chemotaxis, but DA4 combines this with selective Gram-negative toxicity. |
| Brevinin | Brevinin-1 | Rana researchgate.net | Broad-spectrum antimicrobial; contains a C-terminal disulfide bridge ("Rana box"); often hemolytic. researchgate.net | Different structural family; generally lacks the specific immunomodulatory role and is often more cytotoxic. |
Evolutionary Divergence and Functional Specialization of this compound
The existence of peptides like this compound, B2, and S4 within the same superfamily, which have high sequence homology but starkly different biological activities, is a classic example of functional divergence following gene duplication. researchgate.netnih.govnih.gov This evolutionary process is a key driver for the creation of novel biological functions. nih.gov The dermaseptin gene family appears to function as a "combinatorial library" where small changes in amino acid sequence can lead to significant shifts in a peptide's physicochemical properties and, consequently, its biological role. acs.org
The divergence between this compound and its relatives, Dermaseptin B2 and S4, illustrates this principle perfectly. Despite their sequence similarities, subtle substitutions have altered their net charge, hydrophobicity, and helical stability, leading to distinct functional paths. researchgate.netnih.gov
The evolution of Dermaseptin S4 appears to have maximized cytotoxic potency, resulting in a powerful but non-selective weapon that is highly hemolytic. nih.gov
Dermaseptin B2 represents a more refined antimicrobial tool, maintaining broad-spectrum lethality while minimizing collateral damage to host cells (low hemolytic activity). plos.org
This compound represents a further, more sophisticated specialization. researchgate.netnih.gov Instead of relying solely on direct killing, it has evolved a dual function. Its structure is optimized to act as a chemokine, a danger signal that recruits professional immune cells to the site of infection. researchgate.net Concurrently, it retains a targeted antimicrobial activity against a specific class of pathogens (Gram-negative bacteria). researchgate.net This specialization suggests an evolutionary adaptation towards a more integrated defense strategy, bridging the direct chemical defense of AMPs with the cell-based machinery of the host's innate immune system.
This functional specialization, where one peptide (DA4) becomes an immune modulator while its close relatives (B2, S4) remain primarily direct microbicides, highlights the evolutionary plasticity of antimicrobial peptides. researchgate.netnih.govplos.org It allows the host organism to generate a multi-layered defense system from a single gene family, capable of responding to diverse threats in a nuanced and effective manner.
Emerging Research Areas and Future Directions in Dermaseptin Da4 Research
Further Elucidation of Underexplored Mechanistic Pathways
The primary mechanism for many antimicrobial peptides involves the disruption of microbial cell membranes. researchgate.net However, the specific pathways through which Dermaseptin (B158304) DA4 exerts its effects, particularly its selectivity, are still under investigation. A key area of emerging research is understanding the nuances of its interaction with bacterial membranes.
Unlike many other dermaseptins, DRS-DA4's antibacterial and inner membrane permeabilization activities are exclusively selective for Gram-negative bacteria. researchgate.netnih.gov Research has shown that, contrary to the behavior of most peptides in its family, DRS-DA4 does not adopt a structured conformation in the presence of zwitterionic lipids, which are characteristic of eukaryotic cell membranes. researchgate.netresearchgate.net This lack of structure may explain its observed absence of hemolytic activity. nih.gov Its selective action against Gram-negative bacteria suggests a specific interaction with components of the outer membrane, such as lipopolysaccharides (LPS), which then facilitates its disruptive action on the inner membrane.
Furthermore, some related dermaseptins, like dermaseptin S9, have been shown to exhibit amyloid-like behavior, forming oligomers and fibrils that influence their antimicrobial and chemotactic activities. researchgate.net Whether the aggregation state of DRS-DA4 plays a similar role in its mechanism is an underexplored area that could reveal new insights into its function. The peptide's ability to act as a chemoattractant for immune cells also points towards mechanistic pathways that are distinct from direct microbial killing and likely involve specific receptor interactions on host cells. researchgate.net
Table 1: Amino Acid Sequence of Dermaseptin DA4
| Property | Detail |
|---|---|
| Amino Acid Sequence | GMWSKIKNAGKAAKAAAKAAGKAALGAVSEAM |
| Source | Pachymedusa dacnicolor (Mexican leaf frog) researchgate.net |
Development of Strategies for Modulating Specificity and Potency
A significant future direction in DRS-DA4 research is the rational design of new molecules with tailored specificity and enhanced potency. nih.gov This involves detailed structure-function analyses, comparing DRS-DA4 with closely related peptides like dermaseptin B2 (DRS-B2) and dermaseptin S4 (DRS-S4) to understand how small changes in amino acid sequence can lead to different biological activities. researchgate.netnih.gov
For example, despite having a high degree of sequence homology with DRS-S4, DRS-DA4 is a potent chemoattractant for leukocytes, a property not shared by DRS-B2. researchgate.netnih.gov Conversely, DRS-B2 has a broader bactericidal spectrum. nih.gov By creating and testing synthetic analogs of DRS-DA4, researchers can pinpoint the specific residues or structural motifs responsible for its Gram-negative selectivity and chemotactic properties.
Strategies for modulation that have been successful with other dermaseptins offer a roadmap for future DRS-DA4 research. These strategies include:
Amino Acid Substitution: Altering the charge and hydrophobicity can dramatically impact activity. For instance, studies on dermaseptin S4 have shown that substituting certain amino acids can increase antibacterial potency by orders of magnitude while simultaneously reducing hemolytic activity. nih.govresearchgate.net An analog of dermaseptin S4, K4K20-S4, demonstrated this enhanced bacterial killing. nih.govresearchgate.net
Truncation: Creating shorter versions of the peptide can help identify the minimal active domain and can lead to more cost-effective synthesis. researchgate.net A 15-mer version of dermaseptin S4 was found to have maximal antibacterial activity. nih.govresearchgate.net
Peptide Oligomerization: The tendency of a peptide to aggregate in solution can limit its spectrum of action. nih.gov Strategies to reduce aggregation, such as specific amino acid substitutions in the N-terminal domain of dermaseptin S4, have led to enhanced antibacterial effects. nih.gov
These approaches could be systematically applied to DRS-DA4 to develop derivatives with improved therapeutic potential, such as enhanced antimicrobial efficacy or fine-tuned immunomodulatory effects.
Exploration of Novel Bioactivities and Receptor Interactions
While initially identified for its antimicrobial potential, the discovery of other biological activities is a major area of ongoing research for this compound. The most significant of these is its function as a potent chemoattractant for human leukocytes, including both neutrophils and monocytes. researchgate.netresearchgate.net This immunomodulatory role suggests that DRS-DA4 can act as a signaling molecule that recruits immune cells to sites of infection, thereby bridging the innate and adaptive immune responses. nih.goveurekaselect.com
The mechanism behind this chemotactic activity is likely receptor-mediated. While the specific receptor for DRS-DA4 has not yet been identified, other frog skin peptides, such as temporins, are known to use receptors like the formyl peptide receptor-like 1 (FPRL1/FPR2) to attract phagocytes. eurekaselect.com Future research will likely focus on identifying the specific receptor(s) on leukocytes that interact with DRS-DA4. This could open up possibilities for developing drugs that can selectively modulate immune cell trafficking.
In addition to its chemotactic properties, the broader dermaseptin family has been shown to possess a range of other bioactivities, including antiviral, antifungal, and antitumor effects. researchgate.netnih.govuu.nl For example, dermaseptin S4 has shown activity against the Human Immunodeficiency Virus (HIV) and Rabies virus. uu.nl Exploring whether DRS-DA4 or its analogs possess similar broad-spectrum antimicrobial or anticancer activities is a promising avenue for future investigation.
Table 2: Comparative Bioactivities of this compound and Related Peptides
| Peptide | Primary Bioactivity | Hemolytic Activity | Leukocyte Chemotaxis |
|---|---|---|---|
| This compound | Selective for Gram-negative bacteria researchgate.netnih.gov | Devoid researchgate.netnih.gov | Potent (Neutrophils & Monocytes) researchgate.netresearchgate.net |
| Dermaseptin B2 | Broad-spectrum bactericidal nih.gov | Low researchgate.net | Not observed researchgate.netnih.gov |
| Dermaseptin S4 | Potent hemolytic & antiprotozoan, weak antibacterial nih.gov | Potent nih.gov | Not the primary reported activity |
Advances in Recombinant Production and Chemical Synthesis for Research Scale
The initial characterization of this compound was performed on peptide purified directly from the skin secretions of Pachymedusa dacnicolor using size exclusion and reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.netresearchgate.net However, this method is not practical for producing the larger quantities needed for extensive research and potential therapeutic development.
Solid-Phase Peptide Synthesis (SPPS): For research purposes, chemical synthesis is a key enabling technology. Dermaseptin and its analogs are routinely produced using solid-phase peptide synthesis. nih.govmdpi.com This method allows for the precise construction of the peptide sequence and facilitates the creation of modified analogs for structure-activity relationship studies. nih.govnih.gov
Recombinant Production Systems: As the demand for larger quantities of the peptide grows, recombinant production methods become more attractive. While specific recombinant production of DRS-DA4 is not widely reported, systems used for other dermaseptins demonstrate the feasibility of this approach. These systems include:
Bacterial Expression: Escherichia coli is a common host for producing recombinant peptides. mybiosource.com
Yeast Expression: Pichia pastoris has been used for the high-level expression of other antimicrobial peptides. osdd.net
Plant-based Systems: Researchers have successfully produced a recombinant dermaseptin B1 in the hairy roots of Nicotiana tabacum (tobacco), demonstrating that plants can be used as biofactories for these peptides. nih.gov
Baculovirus and Mammalian Cells: These are also potential expression hosts for producing complex peptides. mybiosource.com
Future research will likely focus on optimizing these synthesis and production strategies for this compound to ensure a reliable and scalable supply for in-depth preclinical studies.
Q & A
Q. What is the primary mechanism of antimicrobial action of Dermaseptin DA4, and how does it differ from other dermaseptins?
this compound (DRS-DA4) disrupts microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to permeabilization. Unlike many dermaseptins (e.g., dermaseptin S4), DRS-DA4 does not adopt an α-helical structure in zwitterionic lipid environments, suggesting a distinct "carpet-like" mechanism rather than the "barrel-stave" pore formation observed in other family members . Its selectivity for Gram-negative bacteria is attributed to preferential interactions with lipopolysaccharides in the outer membrane .
Q. How is this compound isolated and characterized in experimental settings?
DRS-DA4 is isolated from the skin secretions of Pachymedusa dacnicolor using size-exclusion HPLC followed by reverse-phase HPLC. Structural confirmation involves mass spectrometry (MALDI-TOF) and amino acid sequencing. Circular dichroism (CD) spectroscopy is employed to assess secondary structure in lipid environments, revealing its lack of α-helical conformation in zwitterionic membranes .
Q. What distinguishes this compound from its homolog dermaseptin B2 in functional assays?
Despite 80% sequence homology, DRS-DA4 exhibits chemotactic activity for human leukocytes and Gram-negative selectivity, whereas dermaseptin B2 lacks chemotaxis and shows broader bactericidal activity. This divergence highlights the critical role of sequence variations (e.g., residue substitutions in the N-terminal region) in modulating immune recruitment and microbial targeting .
Advanced Research Questions
Q. What experimental challenges arise when reconciling this compound’s chemotactic properties with its antimicrobial efficacy?
A key challenge lies in designing assays that simultaneously quantify immune cell recruitment (e.g., Boyden chamber chemotaxis assays) and bacterial killing (e.g., time-kill curves on E. coli). Confounding factors include peptide concentration thresholds: sublethal doses may enhance chemotaxis, while higher doses prioritize bactericidal effects. Researchers must optimize dose-response protocols to avoid masking one activity over the other .
Q. How do structural studies resolve contradictions in this compound’s membrane interaction models?
CD spectroscopy and liposome leakage assays reveal that DRS-DA4’s unstructured conformation in zwitterionic membranes contrasts with structured conformations in anionic lipid bilayers. This duality suggests context-dependent mechanisms: unstructured peptides may adopt transient amphipathic configurations to disrupt Gram-negative membranes selectively, avoiding hemolytic activity in eukaryotic cells .
Q. What methodologies are recommended for evaluating structure-activity relationships (SAR) in this compound derivatives?
SAR studies should combine in silico modeling (e.g., molecular dynamics simulations of peptide-lipid interactions) with in vitro assays:
Q. How can researchers address discrepancies in reported bactericidal spectra of dermaseptin derivatives?
Variability arises from differences in experimental conditions (e.g., cation content in media, which neutralizes peptide charge). Standardization is critical:
- Use cation-adjusted Mueller-Hinton broth for MIC/MBC assays.
- Include polymyxin B as a control for Gram-negative selectivity.
- Validate results across multiple bacterial isolates to account for strain-specific resistance .
Methodological Best Practices
- Data Reproducibility : Report absolute numerical values (e.g., CFU counts, fluorescence units) alongside derived metrics (e.g., percentage inhibition) to enable cross-study comparisons .
- Statistical Rigor : Avoid overreliance on p-values; report effect sizes (e.g., Cohen’s d) and confidence intervals for bactericidal activity .
- Ethical Compliance : For studies involving immune cell recruitment, obtain IRB approval and document donor consent protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
